molecular formula C11H8BrN5 B2932999 1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 896135-73-2

1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2932999
CAS No.: 896135-73-2
M. Wt: 290.124
InChI Key: FDGAKGGKOJTCTR-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by a pyrazole ring fused to a pyrimidine ring, with a bromophenyl group attached to the pyrazole ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Mechanism of Action

Target of Action

The primary targets of 1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine are Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival, and its overexpression or mutation is often associated with various types of cancers .

Mode of Action

This compound interacts with its targets by acting as a bioisostere of adenine , retaining the main interactions of ATP at the kinase domain . This allows the compound to inhibit the kinase activity of CDK2 and EGFR, thereby blocking the downstream signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The inhibition of CDK2 and EGFR by this compound affects multiple biochemical pathways. The most notable is the cell cycle regulation pathway , where CDK2 inhibition leads to cell cycle arrest . Additionally, the inhibition of EGFR disrupts several downstream signaling pathways, including the PI3K/Akt and MAPK pathways , which are involved in cell proliferation, survival, and angiogenesis .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of cell cycle arrest and the inhibition of cell proliferation and survival . These effects are primarily due to the inhibition of CDK2 and EGFR, leading to disruptions in the cell cycle and multiple signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-bromoaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazolopyrimidine structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyrimidines, while oxidation and reduction reactions can produce corresponding oxides or amines.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance its binding affinity to certain molecular targets.

Properties

IUPAC Name

1-(3-bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN5/c12-7-2-1-3-8(4-7)17-11-9(5-16-17)10(13)14-6-15-11/h1-6H,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGAKGGKOJTCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C3=NC=NC(=C3C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896135-73-2
Record name 1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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